ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring two thiazole rings interconnected via a triazole-thioether-acetamido scaffold. The molecule includes a carboxylate ester group at position 5 of the thiazole ring and a methyl-substituted triazole moiety. Its synthesis likely involves sequential coupling reactions, such as thioether formation and amide bond generation, as inferred from analogous protocols for ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S3/c1-5-26-13(25)11-8(3)19-15(29-11)20-9(24)6-27-16-22-21-12(23(16)4)10-7(2)18-14(17)28-10/h5-6H2,1-4H3,(H2,17,18)(H,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRYDFFUWARPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)C3=C(N=C(S3)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions, optimized for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiazole and triazole rings have been extensively studied for their antimicrobial properties. The presence of the 1,2,4-triazole scaffold in this compound suggests potential efficacy against various bacterial and fungal pathogens. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and various fungi .
Case Study: Antibacterial Efficacy
A series of 1,2,4-triazole derivatives were synthesized and tested for their antibacterial activity. Compounds with a similar thiazole structure demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ciprofloxacin, indicating superior efficacy against certain bacterial strains . This positions ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate as a promising candidate for further development.
Antifungal Properties
The antifungal activity of triazoles is well-documented. Studies have shown that compounds with the 1,2,4-triazole core can inhibit fungal growth by interfering with ergosterol biosynthesis . Given the structural attributes of this compound, it is likely to exhibit similar antifungal properties.
Case Study: Triazole Derivatives as Antifungals
Recent research highlighted the synthesis of novel triazole derivatives that showed potent antifungal activity against Candida species. These derivatives exhibited MIC values comparable to established antifungal agents like fluconazole. The structural modifications in these compounds were crucial for enhancing their bioactivity .
Anticancer Potential
There is emerging evidence suggesting that triazoles can act as anticancer agents by inhibiting specific kinases involved in cancer cell proliferation. The compound's ability to target such pathways could be explored further.
Case Study: Kinase Inhibition
Research has demonstrated that certain triazole derivatives effectively inhibit c-Met kinase activity—a target in various cancers—showing IC50 values in the nanomolar range. This illustrates the potential for this compound to be developed into a therapeutic agent for cancer treatment .
Structure–Activity Relationship (SAR)
Understanding the SAR of compounds containing thiazole and triazole groups is critical for optimizing their pharmacological profiles. Modifications at specific positions on the thiazole or triazole rings can significantly influence their biological activities.
Table: Summary of Structure–Activity Relationships
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways, enzymes, or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
The target compound shares core heterocyclic motifs with several classes of molecules:
Key Observations :
- The sulfanyl acetamido linker introduces conformational flexibility, contrasting with rigid S-alkylated thiadiazole derivatives .
Biological Activity
Ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in biological research and pharmaceutical applications. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound exhibits various biological activities attributed to its structural components:
- Antimicrobial Activity: The thiazole and triazole moieties have been linked to antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties: Research suggests that derivatives of thiazoles and triazoles may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK pathway and by inhibiting angiogenesis.
- Antioxidant Activity: The presence of sulfur in the structure may contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis via MAPK pathway modulation | |
| Antioxidant | Scavenging free radicals |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiazole demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating potential as an alternative treatment option.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that the compound induced significant cell death at concentrations as low as 10 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., reflux conditions), pH (neutral to mildly acidic), and purification via column chromatography or recrystallization . Key intermediates include thiazole and triazole precursors, with sulfur-containing linkers (e.g., sulfanyl groups) introduced via nucleophilic substitution. Monitoring reaction progress with TLC and verifying intermediates via -NMR (e.g., δ 2.5–3.5 ppm for methyl groups on thiazole/triazole rings) is critical .
Q. What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : - and -NMR to confirm connectivity of thiazole (δ 160–170 ppm for C=S), triazole (δ 140–150 ppm), and ester groups (δ 60–70 ppm for ethyl-O) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at ~550–600 m/z range) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with amino groups) .
Q. What initial biological assays are suitable for evaluating its bioactivity?
Prioritize enzyme inhibition assays (e.g., against fungal CYP51 or bacterial DHFR) due to the compound’s triazole-thiazole scaffold, which is known to interact with heme-containing enzymes . Use microdilution methods (MIC values) for antimicrobial screening, with positive controls like fluconazole or ciprofloxacin .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
Employ density functional theory (DFT) to calculate electron density distributions, focusing on the sulfanyl-acetamido linker and methyl-thiazole groups, which influence binding to biological targets (e.g., hydrophobic pockets in enzymes) . Molecular docking (AutoDock Vina) can simulate interactions with fungal lanosterol demethylase (PDB: 5TZ1) to rationalize antifungal potency variations .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Meta-analysis : Compare IC values from similar derivatives (e.g., Compound A in vs. pyrimidine-triazole hybrids in ) to identify substituent effects.
- Experimental replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability in MIC measurements .
- Mechanistic studies : Use fluorescence quenching or SPR to confirm direct target binding vs. off-target effects .
Q. How does the sulfanyl-acetamido linker influence pharmacokinetic properties?
The linker’s flexibility and sulfur atom enhance membrane permeability (logP ~2.5–3.0) but may reduce metabolic stability. Perform hepatic microsome assays (human/rat) to assess susceptibility to cytochrome P450 oxidation . Modify the linker with bulky substituents (e.g., isopropyl) to slow degradation while retaining activity .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification bottlenecks : Replace column chromatography with countercurrent distribution for large-scale isolation .
- Byproduct formation : Optimize stoichiometry of triazole-thiol precursors to minimize disulfide byproducts (~15% yield loss in ).
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
